![molecular formula C18H30ClNO B1441152 2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220037-71-7](/img/structure/B1441152.png)
2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
“2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1220037-71-7 . It has a molecular formula of C18H30ClNO .
Molecular Structure Analysis
The molecular structure of “2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride” is represented by the formula C18H30ClNO . The average mass is 311.890 Da and the monoisotopic mass is 311.201599 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride” are not fully detailed in the search results. The compound has a molecular formula of C18H30ClNO and an average mass of 311.890 Da .Scientific Research Applications
Cytotoxic and Anticancer Agents
- Compounds structurally related to piperidine hydrochlorides have been studied for their potential as cytotoxic and anticancer agents. Specifically, a class of compounds including 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides showed significant cytotoxicity towards various cell lines and demonstrated promising in vivo activity against colon cancers (Dimmock et al., 1998).
Anti-Acetylcholinesterase Activity
- Piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly those with bulky moieties, showed significant inhibitory activity, suggesting potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Antimicrobial Activities
- The synthesis of certain piperidine derivatives, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, has been reported with moderate antimicrobial activities against various bacterial strains and Candida albicans (Ovonramwen et al., 2019).
Anticonvulsant and Analgesic Activity
- N-[(phenoxy)alkyl]- and N-[(phenoxy)ethoxyethyl]aminoalkanols, which are related to piperidine hydrochlorides, have been studied for their anticonvulsant and analgesic activities. These compounds showed promising results in various models and were considered safe based on in vitro evaluations (Rapacz et al., 2017).
Mechanism of Action
The mechanism of action for “2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride” is not specified in the search results. This could be due to the compound’s potential use in various fields of research, and the mechanism of action could vary depending on the specific application.
properties
IUPAC Name |
2-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-4-18(2,3)15-8-10-17(11-9-15)20-14-12-16-7-5-6-13-19-16;/h8-11,16,19H,4-7,12-14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARFSZYKFUPBQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride | |
CAS RN |
1220037-71-7 | |
Record name | Piperidine, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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